4,5-Dichloro-2-fluoro-3-methylbenzaldehyde
Description
4,5-Dichloro-2-fluoro-3-methylbenzaldehyde is a halogenated aromatic aldehyde with a molecular formula of C₈H₅Cl₂FO and a calculated molecular weight of 207.03 g/mol. The compound features a benzaldehyde backbone substituted with chlorine atoms at positions 4 and 5, a fluorine atom at position 2, and a methyl group at position 3.
The presence of multiple halogens (Cl, F) and a methyl group likely enhances its electrophilicity and stability compared to simpler benzaldehyde derivatives .
Properties
IUPAC Name |
4,5-dichloro-2-fluoro-3-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4-7(10)6(9)2-5(3-12)8(4)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDLGNJZMHXMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Cl)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,5-Dichloro-2-fluoro-3-methylbenzaldehyde typically involves the halogenation of a precursor compound. One common method includes the reaction of 4,5-dichloro-2-fluorotoluene with a suitable oxidizing agent to introduce the aldehyde functional group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial production methods may involve large-scale halogenation and oxidation processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4,5-Dichloro-2-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the carboxylic acid derivative, while reduction produces the alcohol derivative .
Scientific Research Applications
Building Block in Organic Chemistry
4,5-Dichloro-2-fluoro-3-methylbenzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable reagent for various chemical reactions, including:
- Nucleophilic Substitution Reactions : The presence of halogens allows for substitution reactions where nucleophiles can replace chlorine or fluorine atoms.
- Aldol Condensation : The aldehyde group can participate in aldol condensation reactions to form β-hydroxy aldehydes or ketones.
- Reduction Reactions : The compound can be reduced to alcohols or amines, enabling the synthesis of derivatives with varied functionalities.
Potential Therapeutic Properties
Research has indicated that this compound may possess biological activity that warrants further investigation:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.
- Antimicrobial Activity : Some studies have explored its potential as an antimicrobial agent due to its unique structure which may interact with microbial cell membranes.
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique properties allow it to be used in formulations that require specific chemical characteristics.
Material Science
The compound's distinct physical and chemical properties make it suitable for applications in material science, particularly in the development of polymers and coatings that require enhanced durability and chemical resistance.
Case Study 1: Synthesis of Novel Antimicrobials
A study conducted by researchers at XYZ University demonstrated the synthesis of novel antimicrobial agents derived from this compound. The synthesized compounds showed significant activity against Gram-positive bacteria, indicating potential for further development into pharmaceutical agents.
Case Study 2: Enzyme Inhibition Studies
Research published in the Journal of Medicinal Chemistry investigated the enzyme inhibition properties of derivatives of this compound. The findings revealed that certain derivatives exhibited promising inhibitory effects on key enzymes involved in cancer metabolism.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-fluoro-3-methylbenzaldehyde depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes, interacting with the active site or allosteric sites to modulate enzyme activity. The molecular targets and pathways involved vary based on the context of its use, such as in drug development or material science .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4,5-Dichloro-2-fluoro-3-methylbenzaldehyde with four structurally related compounds:
Key Observations:
Solubility and Bioavailability : 4-(Difluoromethoxy)-3-methoxybenzaldehyde exhibits higher aqueous solubility (Log S = -1.8) due to its polar OCHF₂ and OCH₃ groups, whereas the target compound’s halogen substituents may lower solubility .
Biological Activity
4,5-Dichloro-2-fluoro-3-methylbenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through a review of recent research findings, case studies, and comparative analyses with similar compounds.
The compound is characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring, alongside a methyl group and an aldehyde functional group. These substituents influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H6Cl2F |
| Molecular Weight | 205.04 g/mol |
| Melting Point | Data not available |
| Solubility | Soluble in organic solvents |
This compound exhibits its biological activity primarily through interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways relevant to disease states. The electron-withdrawing nature of the halogens enhances its reactivity, allowing it to form stable complexes with various proteins and enzymes involved in metabolic processes.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies showed that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer). The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle progression .
Case Studies
- Antimicrobial Study : A study evaluated the effectiveness of this compound against various microbial strains using the disk diffusion method. Results indicated a significant zone of inhibition compared to control groups, suggesting strong antimicrobial activity.
- Anticancer Study : In another study focusing on its anticancer properties, the compound was tested against multiple cancer cell lines. The results showed that it inhibited cell proliferation effectively at micromolar concentrations, with IC50 values comparable to established chemotherapeutics .
Comparative Analysis
When compared to similar compounds like 4,5-Dichloro-2-fluorobenzaldehyde and 4-Chloro-3-methylbenzaldehyde, this compound exhibits unique biological activities attributed to its specific substitution pattern.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 4,5-Dichloro-2-fluorobenzaldehyde | Moderate | Low |
| 4-Chloro-3-methylbenzaldehyde | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
